molecular formula C6H5N2O4S- B12338319 1,2,3-Thiadiazole-4,5-dicarboxylic acid, 5-ethyl ester

1,2,3-Thiadiazole-4,5-dicarboxylic acid, 5-ethyl ester

Cat. No.: B12338319
M. Wt: 201.18 g/mol
InChI Key: OFAFDTVPBOVTFX-UHFFFAOYSA-M
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Description

5-(Ethoxycarbonyl)-1,2,3-thiadiazole-4-carboxylic acid is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethoxycarbonyl group and a carboxylic acid group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethoxycarbonyl)-1,2,3-thiadiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with carbon disulfide, followed by oxidation to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

5-(Ethoxycarbonyl)-1,2,3-thiadiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

    Substitution: The ethoxycarbonyl and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazoles.

    Substitution: Various substituted thiadiazoles depending on the reagents used.

Scientific Research Applications

5-(Ethoxycarbonyl)-1,2,3-thiadiazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate and its role in drug design.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 5-(Ethoxycarbonyl)-1,2,3-thiadiazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and other interactions, influencing its binding affinity and specificity. Molecular targets and pathways involved can vary, but they often include key enzymes or signaling pathways relevant to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Methoxycarbonyl)-1,2,3-thiadiazole-4-carboxylic acid
  • 5-(Ethoxycarbonyl)-1,2,4-thiadiazole-3-carboxylic acid
  • 5-(Ethoxycarbonyl)-1,3,4-thiadiazole-2-carboxylic acid

Uniqueness

5-(Ethoxycarbonyl)-1,2,3-thiadiazole-4-carboxylic acid is unique due to its specific substitution pattern on the thiadiazole ring. This structural arrangement can influence its reactivity and interaction with other molecules, making it distinct from other thiadiazole derivatives. Its combination of functional groups provides versatility in chemical synthesis and potential for diverse applications.

Properties

Molecular Formula

C6H5N2O4S-

Molecular Weight

201.18 g/mol

IUPAC Name

5-ethoxycarbonylthiadiazole-4-carboxylate

InChI

InChI=1S/C6H6N2O4S/c1-2-12-6(11)4-3(5(9)10)7-8-13-4/h2H2,1H3,(H,9,10)/p-1

InChI Key

OFAFDTVPBOVTFX-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C1=C(N=NS1)C(=O)[O-]

Origin of Product

United States

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